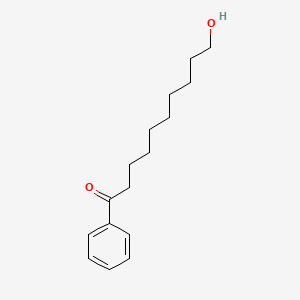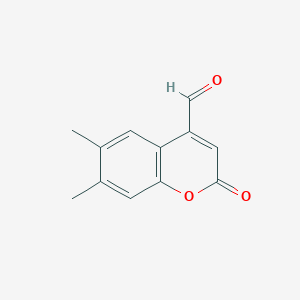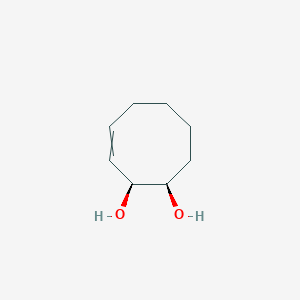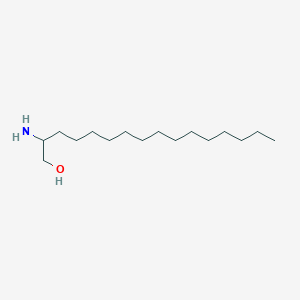![molecular formula C15H12N2O B14252598 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- CAS No. 171082-29-4](/img/structure/B14252598.png)
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- is a complex organic compound that belongs to the indolizinoindole family This compound is characterized by its unique fused ring structure, which combines elements of both indole and indolizine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- typically involves a multi-step process. One common method is the one-pot synthesis via sequential formation of β-enamino ester, Michael addition, and Pictet–Spengler reactions . In this method, β-enamino esters are generated from the addition of tryptamines to alkyl propiolates. These esters then react with 3-phenacylideneoxindoles in the presence of anhydrous zinc chloride to yield functionalized 2-pyrrolo-3′-yloxindoles. These intermediates can be further converted to the target compound through a trifluoromethanesulfonic acid-catalyzed Pictet–Spengler cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of the synthetic routes described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions would be crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizinoindole scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of functionalized indolizinoindole derivatives .
Applications De Recherche Scientifique
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific electronic or photonic properties
Mécanisme D'action
The mechanism by which 5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- exerts its effects is primarily through its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. The pathways involved often include signal transduction and gene expression regulation, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carboxaldehyde: A simpler analog with a single indole ring.
Indolizine derivatives: Compounds with similar fused ring structures but different functional groups.
Pyrroloindole derivatives: Compounds with a fused pyrrole and indole ring system.
Uniqueness
5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
171082-29-4 |
|---|---|
Formule moléculaire |
C15H12N2O |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
6,11-dihydro-5H-indolizino[8,7-b]indole-3-carbaldehyde |
InChI |
InChI=1S/C15H12N2O/c18-9-10-5-6-14-15-12(7-8-17(10)14)11-3-1-2-4-13(11)16-15/h1-6,9,16H,7-8H2 |
Clé InChI |
ROVCATXBRMEDBY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=CC=C2C3=C1C4=CC=CC=C4N3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(Acryloyloxy)ethyl]-4-methylmorpholin-4-ium chloride](/img/structure/B14252545.png)
![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)




![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
